molecular formula C40H40O6S B055469 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide CAS No. 117307-18-3

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide

Cat. No.: B055469
CAS No.: 117307-18-3
M. Wt: 648.8 g/mol
InChI Key: SZCBPJJRURAJJH-HWUVVXAXSA-N
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Description

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide is a complex organic compound with the molecular formula C40H40O6S and a molecular weight of 648.8 g/mol. It is characterized by the presence of benzyl groups attached to the galactopyranosyl moiety and a phenyl sulfoxide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide typically involves multiple steps, starting from galactopyranose derivativesThe reaction conditions often require the use of protecting groups, specific solvents, and catalysts to ensure the selective formation of the desired product.

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis involves meticulous control of reaction parameters to achieve high purity and yield.

Chemical Reactions Analysis

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide undergoes various chemical reactions, including:

    Oxidation: The phenyl sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl groups can be selectively removed under hydrogenolysis conditions using palladium catalysts.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound is studied for its potential interactions with biological molecules, including enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: Its unique chemical properties make it a candidate for use in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide involves its interaction with specific molecular targets. The benzyl groups and the phenyl sulfoxide moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its structural features .

Comparison with Similar Compounds

Similar compounds to 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide include:

    2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Lacks the phenyl sulfoxide group, making it less reactive in certain chemical reactions.

    2,3,4,6-Tetra-O-acetyl-D-galactopyranose: Contains acetyl groups instead of benzyl groups, leading to different chemical properties and reactivity.

    Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Similar benzylation pattern but with a glucopyranoside core instead of galactopyranoside.

The uniqueness of this compound lies in its combination of benzyl and phenyl sulfoxide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-(benzenesulfinyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H40O6S/c41-47(35-24-14-5-15-25-35)40-39(45-29-34-22-12-4-13-23-34)38(44-28-33-20-10-3-11-21-33)37(43-27-32-18-8-2-9-19-32)36(46-40)30-42-26-31-16-6-1-7-17-31/h1-25,36-40H,26-30H2/t36-,37+,38+,39-,40+,47?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCBPJJRURAJJH-HWUVVXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)S(=O)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H40O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50922389
Record name 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

648.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117307-18-3
Record name 2,3,4,6-Tetra-O-benzylgalactopyranosyl phenyl sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117307183
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,5-Anhydro-1-(benzenesulfinyl)-2,3,4,6-tetra-O-benzylhexitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50922389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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